molecular formula C22H20ClN3O5S B11515754 ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11515754
M. Wt: 473.9 g/mol
InChI Key: RQHSMWHFDCKXBU-BHGWPJFGSA-N
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Description

ETHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a diazinane ring, a benzothiophene moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

ETHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (5Z)-2-[(4-CHLOROPHENYL)AMINO]-4-OXO-5-(PYRIDIN-3-YLMETHYLENE)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • 2-METHOXYPHENYL ISOCYANATE
  • PYRIDINIUM SALTS

Uniqueness

ETHYL 2-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a diazinane ring, a benzothiophene moiety, and a carboxylate ester group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H20ClN3O5S

Molecular Weight

473.9 g/mol

IUPAC Name

ethyl 2-[(E)-[1-(4-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20ClN3O5S/c1-2-31-21(29)17-14-5-3-4-6-16(14)32-19(17)24-11-15-18(27)25-22(30)26(20(15)28)13-9-7-12(23)8-10-13/h7-11,28H,2-6H2,1H3,(H,25,27,30)/b24-11+

InChI Key

RQHSMWHFDCKXBU-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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